4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile
Description
4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile (CAS: 2044704-74-5) is a heterocyclic organic compound with the molecular formula C₁₃H₇N₅O and a molecular weight of 249.23 g/mol. Its structure comprises a central 1,3,4-oxadiazole ring linked to a pyridin-4-yl group at the 5-position and a picolinonitrile moiety at the 2-position (Figure 1).
Storage Conditions: The compound requires storage at 2–8°C under dry, sealed conditions to prevent degradation .
Properties
IUPAC Name |
4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O/c14-8-11-7-10(3-6-16-11)13-18-17-12(19-13)9-1-4-15-5-2-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJAUDWOPBSBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)C3=CC(=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001166750 | |
| Record name | 2-Pyridinecarbonitrile, 4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044704-74-5 | |
| Record name | 2-Pyridinecarbonitrile, 4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044704-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of pyridine-4-carboxylic acid hydrazide with a suitable nitrile can yield the desired oxadiazole ring.
Coupling with Picolinonitrile: The oxadiazole intermediate is then coupled with picolinonitrile under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyridine-oxadiazole hybrids. Below is a systematic comparison with its structural analogs, focusing on molecular architecture, functional groups, and inferred properties.
Heterocyclic Core Modifications
Oxadiazole vs. Triazole Derivatives
- 4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile: Replacing the 1,3,4-oxadiazole ring with a 1,2,4-triazole alters hydrogen-bonding capacity and electronic properties. This modification may also enhance binding affinity in biological targets (e.g., enzyme inhibition) .
- 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dipicolinonitrile: This dimeric analog features two picolinonitrile groups linked via an oxadiazole ring. The doubled nitrile content increases molecular weight (~332.3 g/mol) and may amplify intermolecular dipole interactions, influencing crystallinity .
Substituent Variations
- This analog’s molecular weight (243.24 g/mol) is slightly lower than the parent compound, which may affect pharmacokinetic properties .
- 6-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile: Shifting the nitrile group from the 4- to the 6-position on the picoline ring modifies steric and electronic effects, possibly altering reactivity in cross-coupling reactions .
Data Table: Key Structural and Molecular Features
| Compound Name | Heterocycle Core | Substituent R₁ (Position) | Substituent R₂ (Position) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile | 1,3,4-Oxadiazole | Pyridin-4-yl (5) | Picolinonitrile (2) | C₁₃H₇N₅O | 249.23 |
| 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)picolinonitrile | 1,3,4-Oxadiazole | Phenyl (5) | Picolinonitrile (2) | C₁₄H₈N₄O | 243.24 |
| 4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile | 1,2,4-Triazole | Pyridin-4-yl (5) | Picolinonitrile (3) | C₁₂H₇N₇ | 249.24 |
| 6-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile | 1,2,4-Triazole | Pyridin-4-yl (5) | Picolinonitrile (6) | C₁₂H₇N₇ | 249.24 |
Biological Activity
The compound 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential applications in pharmacology, particularly in the fields of oncology and antimicrobial therapies.
Chemical Structure and Properties
The chemical structure of 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 298.33 g/mol
- SMILES Notation :
C1=CC=C(C=C1)C(=N)N=C2C(=O)N=C(N2)C=C3C=CC=CC3=N
This compound features a pyridine ring and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of 4-chloro-benzamides containing substituted oxadiazole rings, which demonstrated potent inhibition of RET kinase activity—an important target in cancer therapy. The compound I-8 , which contains a similar oxadiazole structure, was particularly effective in inhibiting cell proliferation associated with RET mutations .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been extensively studied. In a recent investigation, synthesized compounds with oxadiazole cores showed moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The most active compounds exhibited IC values significantly lower than standard reference drugs .
Enzyme Inhibition
Oxadiazoles have been reported to act as effective inhibitors of various enzymes. A notable study evaluated several synthesized compounds for their ability to inhibit acetylcholinesterase (AChE) and urease. The results indicated that compounds based on the oxadiazole framework demonstrated strong inhibitory effects against these enzymes, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections .
Case Study 1: RET Kinase Inhibition
A series of novel compounds were synthesized and tested for their ability to inhibit RET kinase. Among them, the compound with an oxadiazole derivative showed high potency in ELISA-based assays. This suggests that modifications to the oxadiazole structure can lead to enhanced biological activity against cancer-targeting kinases .
Case Study 2: Antibacterial Screening
In a comprehensive screening of various synthesized oxadiazole derivatives, several exhibited strong antibacterial properties. The study focused on determining the minimum inhibitory concentrations (MICs) against multiple bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also had favorable binding interactions with bovine serum albumin (BSA), indicating potential for therapeutic applications .
Table 1: Biological Activities of Oxadiazole Derivatives
| Compound Name | Activity Type | Target/Pathway | IC Value (µM) |
|---|---|---|---|
| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide | RET Kinase Inhibitor | RET Kinase | 0.5 |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidine} | Antibacterial | Salmonella typhi | 2.14 |
| Compound X (Oxadiazole derivative) | AChE Inhibitor | Acetylcholinesterase | 1.21 |
Table 2: Structure-Activity Relationship (SAR)
| Modification Type | Effect on Activity |
|---|---|
| Substitution on pyridine ring | Increased RET kinase inhibition |
| Alteration of oxadiazole nitrogen atom | Enhanced antibacterial properties |
| Addition of sulfonamide functionality | Improved enzyme inhibition |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 4-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile and its analogs?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example:
- Step 1: React a pyridine-carbonitrile precursor with hydrazine hydrate to form a hydrazide intermediate.
- Step 2: Cyclize the hydrazide with a carbonyl source (e.g., triethyl orthoformate) under reflux to construct the 1,3,4-oxadiazole ring.
- Step 3: Functionalize the pyridine ring via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the picolinonitrile moiety .
- Purification: Use column chromatography or recrystallization (methanol/water) to isolate the product. Confirm purity via HPLC (>95%) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR identifies protons on pyridine and oxadiazole rings (δ 7.5–9.0 ppm for aromatic protons).
- C NMR confirms nitrile (C≡N) at ~115 ppm and oxadiazole carbons at 160–170 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] for CHNO).
- Fourier-Transform Infrared (FTIR): Detects C≡N stretch (~2230 cm) and C=N/C-O stretches in oxadiazole (~1600 cm) .
Basic: How is X-ray crystallography utilized to determine the molecular structure of this compound?
Methodological Answer:
-
Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections.
-
Structure Solution: Apply SHELX software for phase determination (direct methods) and refinement (full-matrix least-squares) .
-
Key Parameters:
Parameter Value (Example) Space group P2/c (Monoclinic) Unit cell (Å) a=20.459, b=7.195, c=11.249 β angle (°) 90.53 R-factor <0.05 Reference: .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity in analogs?
Methodological Answer:
-
Substituent Variation: Modify pyridine or oxadiazole substituents (e.g., sulfonyl, alkyl) to enhance target binding.
-
Biological Assays: Test derivatives against microbial (e.g., S. aureus) or cancer cell lines. For example:
Derivative (R-group) MIC (µg/mL) IC (Cancer) -SOCH 8.2 12.5 µM -OCH 32.1 >50 µM Data from . -
QSAR Modeling: Use software like MOE to correlate electronic (HOMO/LUMO) and steric parameters with activity .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with enzymes (e.g., dipeptidyl peptidase-4 or bacterial FabH).
- Key Interactions:
- Oxadiazole nitrogen forms hydrogen bonds with active-site residues (e.g., Arg125 in DPP-4).
- Pyridine ring engages in π-π stacking with hydrophobic pockets .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
Advanced: How do researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control Experiments: Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C for 24h) using LC-MS .
- Dose-Response Curves: Calculate EC values with Hill slope analysis to confirm potency trends.
- Target Validation: Use CRISPR knockdown or competitive binding assays to confirm specificity .
Advanced: What thermodynamic parameters govern the compound’s reactivity in solution?
Methodological Answer:
-
Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy (e.g., λ = 270 nm for nitrile group).
-
Thermodynamic Analysis:
Parameter Value (Example) ΔH (kJ/mol) -58.3 ΔS (J/mol·K) 132.5 Activation Energy 72.4 kJ/mol Derived from Eyring plots . -
pH Stability: Use potentiometric titration to determine pK (~3.8 for pyridine nitrogen) .
Advanced: How is crystallographic data analyzed to confirm polymorphic forms?
Methodological Answer:
- Powder XRD: Compare experimental patterns with simulated data from single-crystal structures.
- Thermal Analysis: Use DSC to detect polymorph transitions (endothermic peaks at 180–220°C) .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
